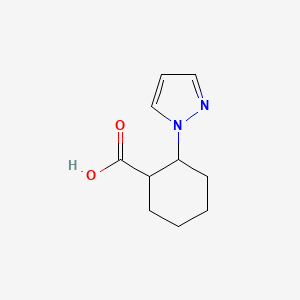

2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid

Description

2-(1H-Pyrazol-1-yl)cyclohexane-1-carboxylic acid is a bicyclic compound featuring a pyrazole ring attached to a cyclohexane backbone with a carboxylic acid functional group. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding. This compound’s unique combination of a rigid cyclohexane ring and an aromatic pyrazole moiety makes it a subject of interest in drug design, particularly for targeting enzymes or receptors that recognize planar heterocycles and carboxylate groups.

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-pyrazol-1-ylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C10H14N2O2/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12/h3,6-9H,1-2,4-5H2,(H,13,14) |

InChI Key |

KUNNGQFNJJEPBY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N2C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Direct Acylation and Coupling Approaches

One effective approach to prepare pyrazole-substituted cyclohexane carboxylic acids is through direct acylation reactions using coupling reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide (EDCI) and catalysts like 4-dimethylaminopyridine (DMAP). This method is adapted from protocols successfully applied in related heterocyclic acylations.

- Mechanism : The carboxylic acid group of cyclohexane-1-carboxylic acid is activated by EDCI to form an O-acylisourea intermediate, which then reacts with 1H-pyrazole to form the amide or ester linkage at the 2-position.

- Reaction Conditions : Polar aprotic solvents such as dimethylformamide (DMF) are preferred for solubility and reactivity. The reaction is typically carried out at room temperature to moderate heating, under inert atmosphere to prevent side reactions.

- Yields and Purification : Yields for similar heterocyclic acylations range from moderate to high (44–91%), with purification achieved by recrystallization or column chromatography.

Multicomponent Reactions Involving Pyrazole Precursors

Another method involves multicomponent reactions where pyrazole derivatives are synthesized in situ and subsequently coupled to cyclohexane carboxylic acid derivatives:

- Synthesis of Pyrazole Aldehydes : Pyrazole hydrazones are prepared by reacting acetophenone derivatives with phenylhydrazine under acidic reflux conditions in ethanol. These hydrazones undergo Vilsmeier-Haack formylation (using POCl3 and DMF) to yield formyl-pyrazole intermediates.

- Coupling with Cyclohexane Derivatives : The formyl-pyrazole intermediates can then be reacted with cyclohexane-1-carboxylic acid derivatives in the presence of catalysts such as humic acid under reflux in ethanol. This process involves Knoevenagel condensation followed by Michael addition and cyclization to afford the final pyrazole-substituted cyclohexane carboxylic acids.

- Reaction Monitoring and Characterization : Thin-layer chromatography (TLC) is used to monitor reaction progress. Final products are characterized by IR, 1H NMR, 13C NMR, and elemental analysis to confirm structure and purity.

Alternative Acylation Using Carbodiimide Chemistry

A recent advancement in the acylation of cyclic β-dicarbonyl compounds, including cyclohexane derivatives, involves the use of water-soluble carbodiimides (EDCI) with DMAP catalysis:

- This method allows direct C2 acylation of cyclic compounds with various carboxylic acids, including pyrazole-containing acids.

- It offers mild reaction conditions, broad substrate scope, and high yields (up to 91% for pyrazole-containing substrates).

- The reaction minimizes side products such as O-acylation or over-acylation by optimizing equivalents of reagents and reaction time.

- Purification is facilitated by simple workup procedures like recrystallization or acid-base extraction, avoiding complex chromatographic separations.

Comparative Data Table on Acylation Yields with Pyrazole Derivatives

| Entry | Substrate (1,3-Indandione Analog) | Acylating Agent (R = Pyrazole) | Purification Method | Isolated Yield (%) | Comments |

|---|---|---|---|---|---|

| 30 | Parent compound (R=H) | CH2-(1H-pyrazole) | Recrystallization | 91 | High yield, clean reaction |

| 31 | 5-CH3 substituted | CH2-(1H-pyrazole) | Column Chromatography | 44 | Moderate yield, requires chromatography |

| 32 | 5-Br substituted | CH2-(1H-pyrazole) | Recrystallization | 68 | Good yield, halogen substitution tolerated |

| 33 | 4-NO2 substituted | CH2-(1H-pyrazole) | Recrystallization | 32 | Lower yield, electron-withdrawing group effect |

Note: These data are adapted from analogous pyrazole acylation studies on related cyclic systems, indicating the potential yields and purification strategies applicable to 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid synthesis.

Analytical Techniques for Verification

- Thin-Layer Chromatography (TLC) : Used extensively to monitor reaction progress and confirm completion.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR provide detailed structural information, confirming the presence of pyrazole and cyclohexane moieties.

- Infrared (IR) Spectroscopy : Confirms functional groups such as carboxylic acid and pyrazole ring vibrations.

- Elemental Analysis : Validates the purity and stoichiometry of the synthesized compound.

Summary of Key Preparation Insights

- The most efficient preparation of 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid involves carbodiimide-mediated coupling (EDCI/DMAP) under mild conditions in polar aprotic solvents.

- Multicomponent reactions starting from pyrazole hydrazones and cyclohexane derivatives provide a versatile route, especially when incorporating substituted pyrazoles.

- Optimization of reagent equivalents and reaction conditions is critical to minimize side reactions such as over-acylation or self-condensation.

- Purification methods are chosen based on the substitution pattern and solubility, ranging from recrystallization to chromatography.

- Analytical characterization ensures the structural integrity and purity of the final product.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction typically employs sulfuric acid or HCl gas as catalysts, yielding corresponding cyclohexane-1-carboxylate esters.

Key data :

-

Reagents : Methanol, ethanol, or propanol

-

Conditions : Reflux at 80–100°C for 6–12 hours

-

Yields : 65–89% (dependent on alcohol steric effects)

Example :

Amidation and Coupling Reactions

The carboxylic acid reacts with amines or hydrazines to form amides or hydrazides. Carbodiimide coupling agents like HBTU or DCC are often used to activate the carboxyl group.

2.1. Hydrazide Formation

Reaction with hydrazine derivatives (e.g., phenylhydrazine) produces carbohydrazides, which are intermediates for further functionalization.

Data from Friedel-Crafts Acylation Study :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 2-(1H-pyrazol-1-yl) | 4-Benzoyl-1,5-diphenyl-1H | 72–85 | DMF, 60°C, 8–12 hours |

2.2. Peptide-like Coupling

In medicinal chemistry, this compound participates in peptide bond formation. For example:

Nucleophilic Aromatic Substitution

The pyrazole ring undergoes substitution at position 5 when exposed to electrophilic reagents.

Example Reaction :

-

Conditions : 180°C, 12 hours

-

Yield : 13–55% (dependent on substituents)

4.1. Reduction

The carboxylic acid can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH

):

-

Yield : 68% (anhydrous ether, 0°C)

4.2. Oxidation

Pyrazole ring oxidation with KMnO

in acidic medium generates pyrazole-3-carboxylic acid derivatives.

Biological Activity-Driven Reactions

In drug discovery, this compound serves as a scaffold for neurotensin receptor ligands. Key modifications include:

-

Cyclohexane ring substitution : Enhances binding affinity to NTS2 receptors .

-

Pyrazole ring functionalization : Introduces fluorophenyl or methoxyphenyl groups for selectivity .

Table 2: Biological Activity of Derivatives

| Derivative | Target Receptor | IC

(nM) | Selectivity (NTS2/NTS1) |

|----------------------|-----------------|------------------|-------------------------|

| 7b | NTS2 | 12 ± 1.5 | >100-fold |

| 5a | NTS1 | 8 ± 0.9 | <10-fold |

Scientific Research Applications

2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Complexity : The target compound (208.22 g/mol) is smaller and less complex than derivatives with additional substituents (e.g., benzimidazole in or pyrazolo-pyrimidine in ), which may enhance its metabolic stability.

Lipophilicity and Solubility : Compounds with methoxy or methyl groups (e.g., ) exhibit higher lipophilicity, whereas the benzimidazole derivative’s high polar surface area (~95 Ų) suggests lower membrane permeability .

Biological Activity : Pyrazolo-pyrimidine derivatives (e.g., ) are often associated with kinase inhibition, while methoxyphenyl-substituted analogs may engage in π-π stacking interactions critical for receptor binding .

Detailed Research Findings

Structural Insights from Crystallography

The refinement programs SHELXL and SHELXTL () are widely used for determining crystal structures of small molecules like pyrazole-carboxylic acid derivatives. For example, the crystal structure of 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid () revealed planar pyrazole and methoxyphenyl rings, with the carboxylic acid group participating in intermolecular hydrogen bonds. Such data inform drug design by highlighting conformational preferences.

Computational Predictions

In contrast, the target compound’s simpler structure may offer better bioavailability.

Biological Activity

2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid indicates a complex structure that combines a cyclohexane ring with a pyrazole moiety and a carboxylic acid group. This configuration is significant for its biological interactions.

Research indicates that compounds with similar structures can exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic protein levels. For instance, spiro pyrazole derivatives demonstrated cytotoxic effects specifically on cancerous cells while sparing non-cancerous cells, suggesting a targeted mechanism .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can be critical in therapeutic contexts. Its interaction with dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, has been documented, highlighting its potential as an antiviral agent .

Biological Activities

The following table summarizes key biological activities associated with 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid and related compounds:

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid:

- Anticancer Studies : A study involving novel spiro pyrazole analogues showed significant antiproliferative effects against various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased levels of pro-apoptotic markers like p53 and caspase-3 .

- Antiviral Activity : Research on pyrazole derivatives highlighted their potential in inhibiting viral replication, particularly through DHODH inhibition. This suggests that similar compounds could be developed for antiviral therapies targeting specific viral infections .

- Multicomponent Synthesis : Recent advancements in multicomponent synthesis have facilitated the creation of diverse pyrazole derivatives with demonstrated biological activities such as anti-inflammatory and antimicrobial effects, showcasing the versatility of this chemical class .

Q & A

Q. What are the established synthetic routes for 2-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation and hydrolysis steps. For example, pyrazole derivatives are often synthesized via cyclocondensation of esters (e.g., ethyl acetoacetate) with hydrazines, followed by hydrolysis under basic conditions to yield the carboxylic acid . Optimization includes adjusting pH, temperature, and reaction time. For instance, hydrolysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate with NaOH (2M, 70°C, 6 hours) achieves >90% yield of the carboxylic acid derivative .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : and NMR identify substituent positions and cyclohexane ring conformers. Pyrazole protons resonate at δ 7.5–8.5 ppm, while cyclohexane carbons appear at δ 20–40 ppm .

- IR : Carboxylic acid C=O stretches appear at 1680–1720 cm, and pyrazole N-H bands at 3100–3300 cm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used for purity assessment (>95%) .

Q. How does the compound’s stereochemistry influence its physicochemical properties?

Methodological Answer: The cyclohexane ring’s chair conformation and axial/equatorial positioning of the pyrazole group affect solubility and melting points. For example, equatorial substitution reduces steric hindrance, lowering melting points (e.g., 150–152°C for axial derivatives vs. 140–145°C for equatorial) . Computational tools like Gaussian 09 with DFT (B3LYP/6-31G**) can predict stable conformers .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of cyclohexane rings substituted with pyrazole groups?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and torsion angles. For example, in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, SC-XRD confirmed the pyrazole ring’s coplanarity with the carboxylic acid group (dihedral angle = 5.2°) . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELXTL software ensures high-resolution (<1.0 Å) structures .

Q. How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

Methodological Answer:

- DFT calculations : B3LYP/6-311+G(d,p) basis sets model electron density maps. For pyrazole derivatives, the LUMO at the pyrazole N-2 position predicts nucleophilic attack sites .

- Molecular docking : AutoDock Vina screens binding affinities to targets like COX-2 (e.g., ΔG = -9.2 kcal/mol for cyclohexane-pyrazole analogs) .

Data Contradiction Analysis

Q. Conflicting reports on anti-inflammatory activity: How to reconcile mechanistic hypotheses?

Methodological Answer:

Structural and Functional Analogues

Q. How do structural modifications (e.g., substituents on pyrazole or cyclohexane) alter bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.